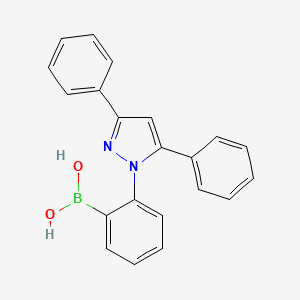
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with phenyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst. This reaction forms 3,5-diphenyl-1H-pyrazole.
Borylation: The 3,5-diphenyl-1H-pyrazole is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Pyrazoles: Formed through reduction reactions.
科学研究应用
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Bioanalytical Chemistry: Employed in the design of sensors and probes for detecting biological molecules.
作用机制
The mechanism of action of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid depends on its specific application:
In Organic Synthesis: Acts as a nucleophile in coupling reactions, facilitating the formation of carbon-carbon bonds.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Materials Science: Contributes to the electronic and optical properties of materials through its structural and electronic characteristics.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring and phenyl substitutions, making it less versatile in certain applications.
(2-Phenyl-1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with fewer phenyl substitutions, potentially affecting its reactivity and properties.
Uniqueness
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a highly substituted pyrazole ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
生物活性
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes the current knowledge on the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C21H17BN2O
- Molecular Weight : 340.2 g/mol
- CAS Number : Not specified in the search results but can be derived from its molecular structure.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria using a well diffusion method. The results indicated that several compounds exhibited substantial zones of inhibition against E. coli, S. aureus, and B. subtilis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 12 |
| 10c | B. subtilis | 14 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, a series of pyrazole compounds were tested for their ability to inhibit inflammation in animal models. One particular derivative demonstrated anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .
Case Study:
A study assessed the effects of a pyrazole derivative on carrageenan-induced edema in rats and reported a significant reduction in swelling compared to the control group .
3. Anticancer Activity
Recent investigations have highlighted the anticancer properties of boronic acids and their derivatives. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Mechanism of Action:
The mechanism involves the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Table 2: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U266 | 8.21 |
| Bortezomib | U266 | 7.05 |
属性
CAS 编号 |
922730-47-0 |
|---|---|
分子式 |
C21H17BN2O2 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
[2-(3,5-diphenylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H17BN2O2/c25-22(26)18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23-24)16-9-3-1-4-10-16/h1-15,25-26H |
InChI 键 |
RQYREUSJGZXTID-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















